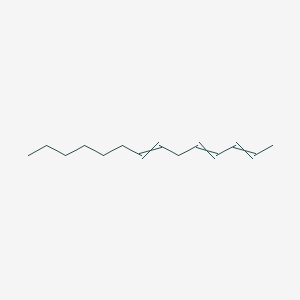

Tetradeca-2,4,7-triene

Description

Structure

3D Structure

Properties

CAS No. |

113523-39-0 |

|---|---|

Molecular Formula |

C14H24 |

Molecular Weight |

192.34 g/mol |

IUPAC Name |

tetradeca-2,4,7-triene |

InChI |

InChI=1S/C14H24/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,5,7,9,13-14H,4,6,8,10-12H2,1-2H3 |

InChI Key |

MHXAZNOAOFRDHS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CCC=CC=CC |

Origin of Product |

United States |

Synthetic Methodologies for Tetradeca 2,4,7 Triene

Retrosynthetic Analysis of Tetradeca-2,4,7-triene

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to simpler, more readily available starting materials. The core of the strategy lies in disconnecting the carbon-carbon bonds of the triene system.

Disconnection Approach A: C4-C5 and C7-C8 Bond Cleavage A primary strategy involves disconnecting the molecule at the C4-C5 and C7-C8 single bonds. This approach breaks the molecule down into three key fragments: a C4 building block, a C3 building block, and a C7 building block. For instance, a C4 vinyl-metal species, a C3 vinyl halide, and a C7 terminal alkyne or alkene could be coupled sequentially. This approach is highly convergent, allowing for the late-stage introduction of complex fragments.

Disconnection Approach B: C2-C3 and C6-C7 Bond Cleavage Alternatively, disconnections can be made at the double bonds themselves. For example, a Wittig or Horner-Wadsworth-Emmons reaction approach would involve disconnecting the C2-C3 and C6-C7 double bonds. This would lead to precursors such as a C2 phosphonium (B103445) ylide and a C12 α,β-unsaturated aldehyde, or a C7 ylide and a C7 aldehyde. The geometry of the resulting double bonds (E or Z) would be dictated by the choice of reagents and reaction conditions.

Disconnection Approach C: Sequential Assembly A linear, sequential approach is also feasible. This could start from one end of the molecule, for example, a C6-alkyne, and sequentially add the remaining carbon units through a series of coupling and functional group manipulation steps. This method offers a high degree of control but may involve a greater number of synthetic steps compared to a convergent strategy.

The choice of a specific retrosynthetic pathway will ultimately depend on the desired stereochemistry of the double bonds and the availability of the starting materials.

Carbon-Carbon Bond Forming Reactions for Dienyl and Trienyl Systems

The construction of dienyl and trienyl systems is a cornerstone of modern organic synthesis, with applications ranging from natural product synthesis to materials science. rsc.org These reactions must provide high yields and, crucially, excellent control over the stereochemistry of the resulting double bonds.

Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for the stereoselective synthesis of dienes and polyenes. mdpi.com These methods involve the coupling of two pre-functionalized alkenyl partners, often a vinyl organometallic reagent and a vinyl halide or triflate, in the presence of a transition metal catalyst. mdpi.com

Palladium catalysis is a mainstay for the formation of C(sp²)–C(sp²) bonds. uwindsor.ca Reactions like the Suzuki, Stille, and Negishi couplings are widely used to link vinyl fragments with high stereochemical fidelity.

A particularly effective two-step procedure for generating a vinyl partner for these couplings is the palladium-catalyzed hydrostannylation of alkynes. scispace.comacs.org In this reaction, a triorganotin hydride (e.g., tributyltin hydride or triphenyltin (B1233371) hydride) adds across a terminal or internal alkyne in the presence of a palladium catalyst, such as Pd(PPh₃)₄. scispace.com This process can generate vinylstannanes with high regio- and stereoselectivity. The resulting vinylstannane can then be used in a subsequent Stille cross-coupling reaction with a vinyl halide to form the desired diene or triene system. uni-halle.de

For the synthesis of this compound, one could envision the hydrostannylation of heptyne to generate a C7 vinylstannane. This intermediate could then be coupled with a suitable C7 vinyl halide fragment to construct the C7-C8 bond. The reaction of terminal acetylenes often yields a mixture of isomers, but the (E)-isomer typically predominates. scispace.com

Table 1: Isomer Distribution in Palladium-Catalyzed Hydrostannylation of 1-Dodecyne

| Catalyst | Isomer Ratio (1:2:3) | Combined Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | 14:79:7 | 98 |

| PdCl₂(PPh₃)₂ | 15:78:7 | 95 |

| Pd(OAc)₂ | 18:75:7 | 93 |

| PdCl₂(CH₃CN)₂ | 17:76:7 | 99 |

Data adapted from Ichinose et al., 1987. scispace.com The numbers 1, 2, and 3 refer to different isomeric alkenyltriphenylstannanes.

For the specific synthesis of trienes with Z-configured double bonds, titanium-catalyzed cross-cyclomagnesiation has emerged as a powerful methodology. nih.govsciforum.net This reaction involves the coupling of two different 1,2-dienes (allenes) in the presence of a Grignard reagent (like EtMgBr) and a catalytic amount of a titanium complex, typically Cp₂TiCl₂. nih.govmdpi.com The reaction proceeds through a titanacyclopentane intermediate, and subsequent hydrolysis or deuterolysis yields a 1Z,5Z-diene system with high stereochemical purity (>99%). sciforum.net

This method has been successfully applied to the total synthesis of natural products containing Z,Z,Z-triene moieties. acs.org For instance, the synthesis of chatenaytrienin-1 utilized the Ti-catalyzed cross-cyclomagnesiation of an oxygenated C13 allene (B1206475) and a C17 allene as the key step to construct the (11Z,15Z) diene core, which was then elaborated into the final trienoic acid. acs.org A similar strategy could be adapted for this compound by selecting appropriate allene precursors to form the (Z,Z)-diene portion of the molecule.

Table 2: Key Step in the Synthesis of Chatenaytrienin-1 via Ti-Catalyzed Cross-Cyclomagnesiation

| Reactant 1 | Reactant 2 | Reagents | Product | Yield (%) |

|---|---|---|---|---|

| (6Z)-Heptadeca-1,2,6-triene | 2-(Trideca-11,12-dien-1-yloxy)tetrahydro-2H-pyran | EtMgBr, Mg, Cp₂TiCl₂ | (11Z,15Z,19Z)-Triaconta-11,15,19-trien-1-ol tetrahydropyran (B127337) acetal | 85 |

Data sourced from Dzhemilev et al., 2019. acs.org

While palladium and titanium dominate the field, other transition metals also offer unique reactivity for constructing unsaturated systems. Cobalt-catalyzed cycloaddition reactions, for example, have been used to synthesize complex cyclic triene systems like 9-azabicyclo[4.2.1]nona-2,4,7-trienes. mdpi.comresearchgate.net Although these reactions typically produce cyclic structures, the principles of metal-mediated bond formation can inspire novel strategies for acyclic systems. Furthermore, catalyst-controlled Z-selective cross-metathesis reactions using molybdenum or tungsten-based catalysts provide an efficient route to complex Z-alkenes, which are valuable building blocks for polyene synthesis. acs.org

Classic olefination reactions remain indispensable for the synthesis of alkenes with specific geometries and are frequently employed in the construction of polyenes. rsc.orgrsc.org

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental methods for converting aldehydes and ketones into alkenes. The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions. For example, unstabilized ylides in the Wittig reaction typically favor the formation of Z-alkenes, while stabilized ylides or the HWE reaction generally produce E-alkenes.

The Julia-Kocienski olefination is another powerful method, particularly well-suited for the synthesis of trans-1,2-disubstituted double bonds. oregonstate.edu This reaction involves the coupling of a sulfone anion with an aldehyde or ketone. Its reliability and high E-selectivity have made it a popular choice in the synthesis of complex polyenes. nih.govacs.org A combination of a tethered ring-closing metathesis (RCM) and a Julia-Kocienski olefination has been demonstrated as an effective strategy for the synthesis of E,Z,E-trienes. acs.org

These olefination methods could be applied to a convergent synthesis of this compound. For instance, an E-selective Julia-Kocienski olefination could be used to form the C2-C3 double bond, while a Z-selective Wittig reaction could establish the geometry of the C7-C8 double bond, depending on the desired isomer.

Olefination Reactions for Specific Double Bond Geometries

Wittig and Horner-Wadsworth-Emmons Olefinations for Stereocontrolled Alkene Formation

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for alkene synthesis from carbonyl compounds. numberanalytics.comlibretexts.org These reactions involve the coupling of a phosphorus-stabilized carbanion (an ylide or a phosphonate (B1237965) carbanion) with an aldehyde or ketone. numberanalytics.comwikipedia.org

The Wittig Reaction utilizes a phosphonium ylide to convert a carbonyl compound into an alkene. libretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides (where the group attached to the carbanion is alkyl) typically react under kinetic control to produce (Z)-alkenes, whereas stabilized ylides (bearing an electron-withdrawing group) favor the formation of the thermodynamically more stable (E)-alkenes. organic-chemistry.org For the synthesis of this compound, a retrosynthetic analysis might involve disconnecting one of the double bonds, leading to a C8 aldehyde and a C6 phosphonium ylide, for example.

The Horner-Wadsworth-Emmons (HWE) Reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.org A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed from the reaction mixture, simplifying purification. wikipedia.org Standard HWE conditions, using bases like sodium hydride or sodium ethoxide, predominantly yield the (E)-alkene isomer due to thermodynamic control. wikipedia.orgnrochemistry.com This makes the HWE reaction a reliable method for constructing (E)-disubstituted double bonds within the this compound backbone. researchgate.net

| Reaction | Reagent Type | Typical Product Isomer | Key Features |

| Wittig | Non-stabilized Ylide | (Z)-alkene | Kinetically controlled, useful for complex syntheses. organic-chemistry.orgharvard.edu |

| Wittig | Stabilized Ylide | (E)-alkene | Thermodynamically controlled, favors the more stable product. organic-chemistry.org |

| HWE | Standard Phosphonate | (E)-alkene | Forms easily removed water-soluble byproducts. wikipedia.orgnrochemistry.com |

| Still-Gennari HWE | Electron-withdrawing Phosphonate | (Z)-alkene | Kinetically controlled, excellent (Z)-selectivity. nrochemistry.comnih.gov |

Advanced Olefination Tactics for Precision in Triene Construction

While classic olefination reactions are powerful, modern advancements offer even greater precision in constructing polyene systems. The synthesis of complex polyenes is often challenged by difficulties in controlling the stereochemistry of each double bond. nih.gov

One advanced strategy involves the iterative cross-coupling of bifunctional building blocks. nih.gov For instance, a platform using MIDA (N-methyliminodiacetic acid) boronate building blocks allows for a standardized and highly stereocontrolled synthesis of polyenes. nih.gov This method relies on the Suzuki-Miyaura cross-coupling reaction, where the stereochemistry of the vinyl boronate building blocks is faithfully transferred to the final polyene product. nih.govdur.ac.uk This approach could be applied to construct this compound with high stereochemical fidelity by sequentially coupling smaller, pre-defined boronate and halide fragments.

Energy transfer catalysis represents another innovative approach, where light-driven processes can isomerize common alkene building blocks into more challenging stereoisomers, which can then be used in iterative syntheses to build complex polyenes. idw-online.de

Alkyne Chemistry in Polyene Synthesis

Alkynes are versatile precursors in the synthesis of alkenes and polyenes, offering multiple pathways to the target structure through partial reduction or sequential coupling reactions.

Catalytic Partial Hydrogenation of Alkynes to Alkenes

A common and effective strategy for stereoselective alkene synthesis is the partial hydrogenation (semi-hydrogenation) of an alkyne. wikipedia.org By choosing the appropriate catalyst and reaction conditions, either the (Z)- or (E)-alkene can be selectively formed from a common alkyne precursor. rsc.org

To obtain a (Z)-alkene, catalysts that promote syn-addition of hydrogen are used. The most famous of these is Lindlar's catalyst , which consists of palladium adsorbed onto calcium carbonate and poisoned with lead acetate (B1210297) and quinoline. rsc.orgmasterorganicchemistry.com The poison deactivates the catalyst just enough to prevent over-reduction of the alkene to an alkane. masterorganicchemistry.com Other modern catalysts, such as those based on nickel nanoparticles in ionic liquids or specific zinc complexes, have also been developed for the selective semi-hydrogenation of alkynes to (Z)-alkenes under mild conditions. rsc.orgchemrxiv.org

Conversely, to produce an (E)-alkene, a dissolving metal reduction, such as the Birch reduction (sodium or lithium in liquid ammonia), is employed. This reaction proceeds through a radical anion intermediate, and the anti-addition of hydrogen leads to the more stable (E)-isomer. wikipedia.org

| Method | Reagents | Stereochemical Outcome | Mechanism Highlights |

| Lindlar Hydrogenation | H₂, Pd/CaCO₃, Pb(OAc)₂, Quinoline | (Z)-alkene | Syn-addition of hydrogen to the catalyst surface. wikipedia.orgrsc.orgmasterorganicchemistry.com |

| Nickel Nanoparticle Hydrogenation | H₂, Ni-NPs, Ionic Liquid | (Z)-alkene | High selectivity under mild temperature and pressure. rsc.org |

| Dissolving Metal Reduction | Na or Li, liquid NH₃ | (E)-alkene | Anti-addition via a trans-vinylic radical intermediate. wikipedia.org |

Sequential Coupling of Alkynes for Polyene Framework Construction

The carbon skeleton of a polyene can be assembled efficiently through the sequential coupling of smaller alkyne units using transition-metal catalysis. nih.gov This approach is highly modular and allows for the rapid construction of complex frameworks. chinesechemsoc.orgnih.gov

Reactions like the Sonogashira coupling (palladium/copper-catalyzed coupling of a terminal alkyne with a vinyl or aryl halide) and the Negishi coupling (palladium- or nickel-catalyzed coupling of an organozinc compound with a halide) are powerful tools for this purpose. chinesechemsoc.org A synthetic strategy for this compound could involve coupling various C2, C4, C6, or C8 alkyne and vinyl halide fragments to build the 14-carbon chain. For example, a C6 terminal alkyne could be coupled with a C8 vinyl halide.

Furthermore, rhodium-catalyzed trimerization of acetylene (B1199291) gas with simple alkenes provides a highly atom- and step-economical route to conjugated (E,E)-trienes. chinesechemsoc.org Such strategies, which assemble the polyene framework from simple, readily available starting materials, are very attractive for efficient synthesis. chinesechemsoc.org The total synthesis of natural products like RK-397 has demonstrated the power of assembling complex molecules via the cross-coupling of alkyne-containing modules. nih.govacs.org

Stereochemical Control in this compound Synthesis

The biological activity and physical properties of a polyene are intrinsically linked to the geometry of its double bonds. Therefore, controlling the stereochemistry—specifically the E/Z isomerism at each of the three disubstituted double bonds in this compound—is of paramount importance in its synthesis. idw-online.de

Strategies for E/Z Isomerism Control at Disubstituted Double Bonds

Achieving a specific combination of (E) and (Z) isomers in this compound requires a carefully planned synthetic route that employs stereoselective reactions at each key bond-forming step. The synthesis of (Z)-alkenes is often more challenging because they are typically less thermodynamically stable than their (E)-counterparts. nih.gov

The E/Z designation is used to unambiguously describe the stereochemistry of trisubstituted and tetrasubstituted alkenes, based on the Cahn-Ingold-Prelog priority rules. pressbooks.pub For a disubstituted alkene, Z (from the German zusammen, "together") corresponds to the cis isomer, and E (from entgegen, "opposite") corresponds to the trans isomer. pressbooks.pub

Key strategies for controlling this isomerism include:

Modified HWE Reactions : While the standard HWE reaction gives (E)-alkenes, the Still-Gennari modification employs phosphonates with electron-withdrawing groups (like bis(2,2,2-trifluoroethyl)) and a specific base system (KHMDS/18-crown-6) to kinetically favor the formation of (Z)-alkenes with high selectivity. nrochemistry.comnih.gov This provides a reliable method to install a (Z)-double bond.

Selective Alkyne Reduction : As discussed previously, the choice between Lindlar hydrogenation (Z-alkene) and dissolving metal reduction (E-alkene) from a single alkyne intermediate is a powerful and widely used strategy to control double bond geometry. wikipedia.org

Stereospecific Cross-Coupling : Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, are often stereospecific. nih.govdur.ac.uk This means that the (E) or (Z) geometry of the starting vinyl boronate or vinyl halide is retained in the coupled product. This allows for the synthesis of a desired polyene isomer by using stereochemically pure building blocks. nih.gov

Isomerization : In some cases, a thermodynamically favored (E)-alkene can be converted to the less stable (Z)-isomer through photochemical isomerization, offering another level of control. organic-chemistry.org

By strategically combining these methods, a chemist can access any of the 2³ = 8 possible stereoisomers of this compound. For example, to synthesize (2Z,4E,7E)-Tetradeca-2,4,7-triene, one could envision a convergent synthesis involving a Still-Gennari olefination to create the C2-C3 (Z)-bond, followed by two separate HWE or Suzuki couplings using (E)-configured fragments to form the remaining double bonds.

Methods for Stereoselective Construction of Skipped-Triene Systems, drawing from related natural products

The stereocontrolled synthesis of skipped dienes and trienes, characterized by double bonds separated by a single methylene (B1212753) group, is a significant challenge in organic synthesis. chemrxiv.orgrsc.org The geometry of these alkenes is crucial for the biological activity of many natural products. chemrxiv.org Consequently, numerous stereoselective methods have been developed, often leveraging metal-mediated catalysis and drawing from the playbook of natural product synthesis. rsc.orgrsc.org

Recent advances have highlighted several powerful catalytic systems for the construction of 1,4-diene moieties. rsc.orgrsc.org These methodologies can be broadly categorized and often find application in the synthesis of complex molecules.

Metal-Catalyzed Cross-Coupling and Addition Reactions:

Ruthenium-Catalyzed Alkene-Alkyne Coupling: The Trost group has demonstrated a ruthenium-catalyzed coupling of alkenes and alkynes to generate 3-boryl-1,4-dienes. While not isolated, these intermediates react in situ with carbonyl compounds, providing a pathway to complex polyketide structures with high stereoselectivity. rsc.org

Cobalt-Catalyzed Reductive Coupling: A notable method involves the cobalt-catalyzed reductive coupling of alkynes and allenyl carbonates. This approach affords skipped dienes with predictable stereochemistry and has been shown to be effective for generating these systems. chemrxiv.org

Iridium-Catalyzed Additions: Li's group developed an enantioselective iridium-catalyzed addition of α,β-unsaturated amides to terminal alkynes, resulting in the formation of 1,4-dienes containing a quaternary carbon center with high E-selectivity. rsc.org

Alkene Metathesis:

Ring-Closing Metathesis (RCM) has proven to be a powerful tool in the synthesis of cyclic natural products containing skipped-triene motifs. wpmucdn.com For instance, in the synthesis of sarain A, a complex marine alkaloid, a 14-membered ring containing a skipped-triene was constructed, albeit ultimately through a Stille cross-coupling after initial attempts with RCM on a different part of the molecule. wpmucdn.com This highlights that while powerful, the success of metathesis is highly substrate-dependent.

A summary of representative stereoselective methods is presented below:

| Catalytic System | Reaction Type | Key Features | Reference |

| Ruthenium | Alkene-Alkyne Coupling | Forms 3-boryl-1,4-dienes; high stereoselectivity. | rsc.org |

| Cobalt | Reductive Coupling | Couples alkynes and allenyl carbonates; predictable stereochemistry. | chemrxiv.org |

| Iridium | Enantioselective Addition | Creates 1,4-dienes with quaternary centers; E-selective. | rsc.org |

| Palladium | Cross-Coupling | Used in the synthesis of papulacandin D's unsaturated side chain. | nih.gov |

Protecting Group Strategies for Polyfunctionalized this compound Precursors

The synthesis of a polyfunctionalized precursor to this compound necessitates a sophisticated protecting group strategy to ensure the selective reaction of different functional groups and to maintain the integrity of the sensitive polyunsaturated chain. nih.gov The choice of protecting groups is critical, demanding orthogonality—the ability to deprotect one group without affecting others. fiveable.me

In the context of polyunsaturated fatty acid (PUFA) synthesis, which shares structural similarities with the target molecule, solid-phase synthesis platforms have been developed. These platforms utilize tailored protecting groups to stabilize reactive intermediates during the iterative elongation of the carbon chain, ensuring minimal side reactions like cis-trans isomerization of the double bonds. bioengineer.org

Key considerations for protecting groups in such syntheses include:

Orthogonality: The ability to selectively remove protecting groups under different conditions (e.g., acid-labile vs. base-labile vs. fluoride-labile vs. hydrogenolysis). fiveable.me For example, the use of Fmoc (removed by base) and Boc (removed by acid) groups is a classic orthogonal strategy in peptide synthesis that can be adapted. fiveable.me

Stability: Protecting groups must be robust enough to withstand various reaction conditions throughout the synthesis. For instance, the 2-phenylisopropyl (OPP) ester has been highlighted as a stable protecting group for carboxylic acids, showing lower susceptibility to base-catalyzed side reactions compared to other esters like OAll or OBzl. iris-biotech.de

Mild Deprotection Conditions: The final deprotection steps must be mild to avoid degradation of the sensitive triene system. nih.gov

A case study in protecting group strategy is the total synthesis of (+)-papulacandin D, which features a polyunsaturated fatty acid side chain. The chemists had to carefully select protecting groups for multiple hydroxyl groups and a carboxylic acid that were compatible with a variety of reaction conditions, including a palladium-catalyzed cross-coupling and an enantioselective allylation. nih.gov The final global deprotection had to be mild due to the acid, base, and photosensitivity of the unsaturated side chain. nih.gov

The following table outlines common orthogonal protecting groups relevant to the synthesis of polyfunctionalized precursors:

| Functional Group | Protecting Group | Cleavage Condition | Orthogonal To | Reference |

| Alcohol | Silyl ethers (e.g., TIPS, TES) | Fluoride source (e.g., TBAF) | Benzyl ethers | nih.govfiveable.me |

| Alcohol | Benzyl ethers (e.g., Bn) | Hydrogenolysis | Silyl ethers | fiveable.me |

| Carboxylic Acid | 2-Phenylisopropyl ester (OPP) | Mild acidolysis (e.g., 1% TFA in DCM) | Boc, OtBu | iris-biotech.de |

| Amine | 9-Fluorenylmethoxycarbonyl (Fmoc) | Base (e.g., piperidine) | Boc | fiveable.me |

| Amine | tert-Butoxycarbonyl (Boc) | Acid (e.g., TFA) | Fmoc | fiveable.me |

Total Synthesis Approaches to Structurally Related Linear Tetradecatrienes, inspired by natural product synthesis efforts

While a specific total synthesis of this compound is not prominently featured in the literature, the strategies employed in the synthesis of other linear polyunsaturated natural products provide a clear roadmap. nih.govnih.govnih.govuni-mainz.demdpi.com Retrosynthetic analysis is a powerful tool for devising such synthetic routes. nih.gov

The total synthesis of natural products often serves as a platform for developing and showcasing new synthetic methodologies. nih.govmdpi.com For linear polyenes, these syntheses typically involve the iterative construction of the carbon skeleton followed by the installation and stereoselective control of the double bonds.

Inspiration can be drawn from the synthesis of the polyunsaturated fatty acid side chain of (+)-papulacandin D. nih.gov This synthesis was achieved in 11 steps from geraniol (B1671447) and involved key transformations like a Lewis base-catalyzed, enantioselective allylation of a dienal with allyltrichlorosilane. nih.gov

Another relevant area is the synthesis of polyketides, which often feature polyene substructures. The development of catalytic methods, such as the ruthenium-catalyzed alkene-alkyne coupling mentioned earlier, provides a platform for constructing complex polyketide fragments that can be elaborated into linear trienes. rsc.org

The general approach to synthesizing a linear tetradecatriene would likely involve:

Retrosynthetic Disconnection: Breaking the target molecule down into smaller, commercially available, or easily synthesized fragments.

Iterative Chain Elongation: Building the 14-carbon backbone through sequential coupling reactions.

Stereoselective Olefination: Introducing the three double bonds with precise control over their E/Z geometry. This could involve Wittig-type reactions, Horner-Wadsworth-Emmons reactions, or modern cross-coupling methods.

Protecting Group Management: As discussed previously, a robust protecting group strategy is essential to orchestrate the synthesis.

Final Deprotection: Global removal of protecting groups under mild conditions to unveil the final product.

The synthesis of various natural products, from alkaloids to macrolides, continually expands the arsenal (B13267) of reactions available to synthetic chemists, and these advancements can be leveraged for the efficient and stereocontrolled synthesis of molecules like this compound. nih.govuni-mainz.debeilstein-journals.org

Advanced Spectroscopic and Structural Characterization of Tetradeca 2,4,7 Triene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the detailed structure of organic compounds in solution. vanderbilt.edu For a molecule like Tetradeca-2,4,7-triene, with its multiple stereocenters and complex olefinic region, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural and stereochemical assignment. mdpi.commdpi.com

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum of this compound is characterized by distinct regions. The olefinic protons of the conjugated triene system typically resonate in the downfield region, generally between 5.0 and 6.8 ppm. mdpi.com The specific chemical shifts and coupling constants (J-values) within this region are highly dependent on the geometry (E/Z) of the double bonds. The aliphatic protons of the hexyl and methyl groups appear in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum provides a count of non-equivalent carbon atoms. savemyexams.com The sp²-hybridized carbons of the triene system are observed in the δ 120-140 ppm range, while the sp³-hybridized carbons of the alkyl chain appear at higher field (δ 10-40 ppm). vulcanchem.com

DEPT ¹³C (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This technique is invaluable for assigning the signals of the aliphatic chain and the olefinic methines. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for an Isomer of this compound (Note: These are predicted values based on typical ranges for triene systems. Actual values will vary with the specific stereoisomer and solvent.)

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |

| 1 | 0.91 | t | 14.1 | CH₃ |

| 2 | 1.75 | d | 18.0 | CH₃ |

| 3 | 5.70 | dq | 125.5 | CH |

| 4 | 6.10 | dd | 130.8 | CH |

| 5 | 6.55 | dd | 132.1 | CH |

| 6 | 5.95 | m | 128.9 | CH |

| 7 | 5.50 | m | 129.5 | CH |

| 8 | 2.15 | m | 32.5 | CH₂ |

| 9 | 1.35 | m | 29.0 | CH₂ |

| 10 | 1.28 | m | 31.7 | CH₂ |

| 11 | 1.28 | m | 29.2 | CH₂ |

| 12 | 1.28 | m | 22.6 | CH₂ |

| 13 | 0.89 | t | 14.0 | CH₃ |

| 14 | - | - | - | - |

Two-dimensional (2D) NMR experiments resolve the overlapping signals found in 1D spectra and reveal correlations between nuclei, which is critical for assembling the molecular structure. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. longdom.org In this compound, COSY spectra would show correlations between adjacent protons along the carbon backbone, allowing for the tracing of the entire spin system from one end of the molecule to the other. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D experiment correlates each proton with the carbon atom to which it is directly attached. wikipedia.org It provides an unambiguous link between the ¹H and ¹³C assignments. For example, the olefinic proton at δ ~5.70 ppm would show a cross-peak with the carbon signal at δ ~125.5 ppm. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for stereochemical analysis as it identifies protons that are close to each other in space, regardless of their through-bond connectivity. youtube.comlibretexts.org

The geometry of the double bonds and the relative stereochemistry of chiral centers are determined using a combination of coupling constant analysis and NOESY data.

Coupling Constants (J-values): The magnitude of the coupling constant between vicinal olefinic protons is indicative of the double bond geometry. For a trans (E) configuration, the ³JHH coupling constant is typically large (12-18 Hz), whereas for a cis (Z) configuration, it is smaller (7-12 Hz).

NOESY Correlations: NOESY provides definitive evidence for spatial proximity. For a cis double bond, a strong NOE correlation would be observed between the adjacent olefinic protons. For a trans double bond, this correlation would be absent. Similarly, NOE can establish the relative orientation of substituents along the chain. For example, a correlation between a proton at a stereocenter and a proton on a nearby part of the chain can define their relative orientation on the same face of the molecule. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. nih.govsoton.ac.uk For this compound (C₁₄H₂₄), the expected exact mass can be calculated and compared to the experimental value with a high degree of precision (typically within 5 ppm). chemrxiv.org

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Found Mass |

| [M+H]⁺ | C₁₄H₂₅⁺ | 193.1951 | 193.1949 |

Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecular ion, and the resulting pattern provides significant structural information. For polyenes, fragmentation often occurs at positions allylic to the double bond system. aocs.orglibretexts.org Common fragmentation pathways for long-chain hydrocarbons include the loss of small neutral molecules or radical species. For this compound, characteristic fragmentation could involve cleavage at the C-C bonds allylic to the triene system, leading to a series of resonance-stabilized carbocation fragments. wustl.edu

Vibrational Spectroscopy (Infrared and Raman) for Identification of Functional Groups and Unsaturation

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and the nature of the unsaturation within a molecule. tanta.edu.eg These methods are complementary and probe the vibrational modes of molecular bonds. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment. For this compound, key absorptions include C-H stretching from the alkyl and alkenyl groups and, most importantly, C=C stretching from the triene system. aip.org

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly sensitive to the symmetric vibrations of non-polar bonds, making it an excellent tool for studying the C=C bonds in polyene backbones. researchgate.net The C=C stretching bands in conjugated systems are often strong in the Raman spectrum. aip.orgpolimi.it The frequency of the C=C stretch decreases as the length of the conjugated system increases. jefferson.eduresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3020-3050 | Medium (IR), Strong (Raman) | =C-H | Stretching |

| 2850-2960 | Strong (IR & Raman) | C-H (alkyl) | Stretching |

| 1600-1650 | Medium-Strong (Raman) | C=C | Conjugated triene stretching |

| 1450-1470 | Medium (IR) | CH₂ | Scissoring |

| 960-990 | Strong (IR) | C-H (trans C=C) | Out-of-plane bending |

| 675-730 | Strong (IR) | C-H (cis C=C) | Out-of-plane bending |

X-ray Diffraction Analysis of Crystalline Derivatives or Analogues for Absolute Configuration and Conformational Analysis

While obtaining a single crystal of an oil like this compound can be challenging, X-ray diffraction analysis of a suitable crystalline derivative or a solid analogue provides the most definitive three-dimensional structural information. nih.gov This technique can unambiguously determine the absolute configuration of all stereocenters, confirm the geometry of the double bonds, and reveal the preferred solid-state conformation of the molecule. acs.org

The synthesis of a derivative, for example by introducing a group like a p-bromobenzoate, can facilitate crystallization. The resulting crystal is subjected to X-ray bombardment, and the diffraction pattern is analyzed to generate a detailed electron density map of the molecule, from which atomic positions can be determined with high precision. This method has been successfully applied to confirm the structures of complex polycyclic triene derivatives. iucr.orgrsc.org

Chiral Analysis Techniques for Enantiomeric Purity Assessment in Asymmetrically Synthesized Compounds

The successful asymmetric synthesis of chiral compounds necessitates reliable analytical techniques to determine the enantiomeric purity of the products. For asymmetrically synthesized this compound and its derivatives, which possess chirality due to the presence of stereogenic centers or axial chirality, a range of specialized analytical methods are employed to separate and quantify the enantiomers. The choice of technique is often dictated by the physical properties of the analyte, the required level of sensitivity, and the nature of the sample matrix.

The most powerful and widely used methods for assessing enantiomeric purity are chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as well as chiroptical spectroscopic techniques such as Circular Dichroism (CD) spectroscopy and the measurement of specific rotation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation of enantiomers in a non-destructive manner, making it suitable for both analytical and preparative scale applications. nih.govphenomenex.com The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. nih.govphenomenex.com For triene compounds, polysaccharide-based CSPs are particularly effective. These phases, often derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support, provide a chiral environment where enantiomers can have different affinities, leading to different retention times.

The selection of the mobile phase is critical for achieving optimal separation. nih.gov Normal-phase (using non-polar solvents like hexane (B92381) and isopropanol) or reversed-phase (using polar solvents like water, acetonitrile, and methanol) conditions can be employed, depending on the specific CSP and the analyte's properties. nih.govphenomenex.com In the analysis of triene derivatives, oxidative cyclization products have been successfully analyzed by chiral HPLC to confirm their absolute configuration. researchgate.net The enantiomeric excess (% ee) can be calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 1: Illustrative Chiral HPLC Separation Data for a Hypothetical Asymmetrically Synthesized this compound Derivative

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 15.2 min |

| Resolution (Rs) | 2.8 |

| Enantiomeric Excess (% ee) | 95% (in favor of the S-enantiomer) |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Chiral Gas Chromatography (GC)

For volatile and thermally stable triene compounds, chiral Gas Chromatography (GC) offers high resolution and sensitivity. chromatographyonline.com Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase, most commonly based on derivatized cyclodextrins. wisc.edugcms.cz Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with the enantiomers of the analyte, leading to their separation. chromatographyonline.com

The choice of the specific cyclodextrin (B1172386) derivative and the temperature program of the GC oven are crucial parameters for achieving enantiomeric resolution. wisc.edu The separated enantiomers are detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), the latter providing both quantification and structural information. Chiral GC has been successfully applied to the analysis of various chiral compounds, including those with triene functionalities. researchgate.net

Table 2: Example of Chiral GC Analysis for a Volatile Derivative of this compound

| Parameter | Value |

| Column | Cyclodex-B (Permethylated β-cyclodextrin) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (2 min hold), ramp to 180 °C at 5 °C/min |

| Retention Time (Enantiomer 1) | 22.8 min |

| Retention Time (Enantiomer 2) | 23.5 min |

| Detector | Mass Spectrometer (MS) |

| Enantiomeric Ratio | 98:2 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. tandfonline.com It is a powerful tool for studying the stereochemistry of chiral compounds, including polyenes. rsc.org The resulting CD spectrum provides information about the absolute configuration and conformation of the molecule in solution. tandfonline.com

For trienes and other polyenes, the electronic transitions within the conjugated π-system give rise to characteristic CD signals. rsc.orgresearchgate.net The sign and intensity of the Cotton effects in the CD spectrum can often be related to the helicity of the chromophore, which in turn is determined by the absolute configuration of the stereogenic centers. bgsu.edu By comparing the CD spectrum of a newly synthesized compound with that of a known standard or with theoretical calculations, the enantiomeric purity and absolute configuration can be inferred.

Table 3: Representative Circular Dichroism Data for a Chiral Triene

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| 350 | +10.5 |

| 325 | 0 |

| 300 | -15.2 |

| 275 | 0 |

| 250 | +8.7 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Specific Rotation

The measurement of specific rotation using a polarimeter is a classical method for assessing the enantiomeric purity of a chiral compound. wikipedia.org Specific rotation is defined as the observed angle of rotation of plane-polarized light when it passes through a 1 g/mL solution of the compound in a 1 dm long tube. wikipedia.org Each enantiomer of a chiral compound will rotate the plane of polarized light to an equal but opposite degree. wikipedia.org

By measuring the specific rotation of a synthesized sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess can be calculated. wikipedia.org While this method is relatively simple and inexpensive, its accuracy can be affected by the presence of optically active impurities. wikipedia.org For novel compounds where the specific rotation of the pure enantiomer is unknown, this technique is less informative on its own but can be used in conjunction with other methods. The variation of specific rotation with wavelength, known as optical rotatory dispersion (ORD), can also provide structural information. wikipedia.org

Theoretical and Computational Investigations of Tetradeca 2,4,7 Triene

Electronic Structure and Bonding Analysis of Polyene Systems

The electronic structure of polyenes, which are hydrocarbons containing multiple double bonds, is fundamental to their chemical and physical properties. These systems are characterized by a network of overlapping p-orbitals that form delocalized π-molecular orbitals spanning the conjugated portion of the molecule. researchgate.net This delocalization is a key factor in their stability and reactivity. researchgate.net

In a molecule like Tetradeca-2,4,7-triene, with three double bonds, the π-system extends over the C2-C3-C4-C5 and C7-C8 bonds. The degree of conjugation significantly influences the electronic properties. For instance, as the length of a conjugated polyene chain increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. This has direct consequences for the molecule's UV-visible absorption spectrum, leading to a shift towards longer wavelengths (a "red shift").

Theoretical models, from simple Hückel theory to more sophisticated ab initio and density functional theory (DFT) methods, are employed to describe the electronic structure. These calculations can predict the distribution of electron density, the energies of the molecular orbitals, and the nature of the chemical bonds. For polyenes, there is a characteristic alternation of single and double bond lengths, which has been confirmed by experimental techniques like X-ray crystallography for various polyene systems.

Conformational Landscape and Energy Minima Studies of Flexible Aliphatic Trienes

Flexible aliphatic trienes, such as this compound, can adopt a multitude of conformations due to rotation around their single bonds. The collection of all possible spatial arrangements and their corresponding potential energies is known as the conformational landscape. Identifying the low-energy conformations, or energy minima, is crucial for understanding the molecule's behavior.

Computational methods are indispensable for exploring these complex energy surfaces. Techniques like molecular mechanics (MM) and quantum mechanics (QM) are used to perform potential energy surface scans, where the energy of the molecule is calculated as a function of one or more dihedral angles. This allows for the identification of stable conformers and the energy barriers between them. For long-chain, flexible molecules, the number of possible conformers can be vast, making exhaustive searches computationally expensive.

Reaction Mechanism Elucidation via Quantum Chemical Methods (e.g., Density Functional Theory (DFT) calculations, B3LYP/6-31G(d))

Quantum chemical methods are powerful tools for investigating the mechanisms of chemical reactions involving polyenes. DFT, particularly with hybrid functionals like B3LYP and basis sets such as 6-31G(d), has become a standard approach for studying reaction pathways. These methods allow for the calculation of the geometries and energies of reactants, products, transition states, and intermediates.

For a triene like this compound, potential reactions could include electrophilic additions, pericyclic reactions (such as cycloadditions or electrocyclizations), and oxidations. By mapping out the potential energy surface for a given reaction, chemists can determine the most likely reaction pathway, calculate activation energies, and predict reaction rates. For example, computational studies can reveal how the initial attack of a reagent is influenced by the electron density distribution in the polyene chain.

These theoretical investigations provide insights that are often difficult to obtain through experimental means alone. They can help to rationalize experimental observations and make predictions about the reactivity of new or unstudied molecules.

Prediction of Spectroscopic Parameters, including NMR Chemical Shifts and Vibrational Frequencies

Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data. For a given molecular structure, it is possible to calculate various spectroscopic parameters, which can then be compared with experimental spectra to confirm the structure or to aid in its elucidation.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach. By calculating the magnetic shielding tensors for each nucleus in a molecule, the chemical shifts can be predicted. These predictions are highly sensitive to the molecular geometry, making them a valuable tool for distinguishing between different isomers or conformers.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is another important application. These calculations are typically performed by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the normal modes of vibration of the molecule. Comparing the calculated vibrational spectrum with an experimental one can help to identify the functional groups present in a molecule and to confirm its structure. For polyenes, characteristic C=C and C-H stretching and bending frequencies can be identified.

| Spectroscopic Parameter | Computational Method | Typical Application |

| ¹H and ¹³C NMR Chemical Shifts | GIAO-DFT | Structure elucidation, conformational analysis |

| Vibrational Frequencies (IR/Raman) | DFT, Hartree-Fock | Functional group identification, structural confirmation |

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, generating a trajectory that reveals the molecule's dynamic nature.

For a flexible molecule like this compound, MD simulations can be used to:

Explore Conformational Space: By simulating the molecule over a period of time, one can observe transitions between different conformations and gain a more complete understanding of the conformational landscape.

Study Intermolecular Interactions: MD simulations can model the interactions between the triene and other molecules, such as solvent molecules or other reactants. This is crucial for understanding how the environment influences the molecule's behavior.

Simulate Bulk Properties: For larger systems, MD can be used to predict bulk properties such as density, viscosity, and diffusion coefficients.

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The choice of force field is critical for the accuracy of the simulation. For hydrocarbons like this compound, well-established force fields such as AMBER or CHARMM can be used.

| Simulation Type | Information Gained | Relevant Force Fields |

| Gas Phase MD | Intrinsic conformational dynamics | AMBER, CHARMM, GROMOS |

| Solvated MD | Effect of solvent on conformation and dynamics | AMBER, CHARMM, GROMOS with water models (e.g., TIP3P) |

Chemical Reactivity and Transformation Pathways of Tetradeca 2,4,7 Triene

Reactivity of Isolated and Conjugated Alkene Moieties in Tetradeca-2,4,7-triene

The reactivity of this compound is defined by the arrangement of its double bonds. The double bonds at the C2 and C4 positions form a conjugated system, while the double bond at the C7 position is isolated, separated by more than one single bond. libretexts.orgpressbooks.pub This structural arrangement leads to differential reactivity along the carbon chain.

Despite the greater stability of the conjugated system, it is often more reactive towards certain reagents, particularly in reactions that proceed through stabilized intermediates. stackexchange.com The isolated double bond in this compound, on the other hand, behaves much like a simple alkene, undergoing typical electrophilic addition reactions. chemistrysteps.com The electron density in an isolated diene is concentrated in the double bonds, making them susceptible to electrophilic attack. orgosolver.com

Electrophilic Addition Reactions to Polyenes

Electrophilic addition is a characteristic reaction of alkenes, where an electrophile adds to the double bond, breaking the π-bond and forming two new σ-bonds. lasalle.edulibretexts.org In polyenes like this compound, the presence of multiple double bonds offers several potential sites for electrophilic attack.

The outcome of electrophilic addition reactions is governed by stereoselectivity and regioselectivity. Regioselectivity refers to the preferential addition of a reagent to a particular atom of the double bond, often dictated by Markovnikov's rule, which states that the electrophile adds to the carbon with more hydrogen atoms, leading to the formation of a more stable carbocation intermediate. libretexts.orgunict.it

Stereoselectivity concerns the spatial arrangement of the newly formed bonds. Additions can be syn, where both new bonds form on the same side of the original double bond, or anti, where they form on opposite sides. lasalle.edu The stereochemical outcome is often dependent on the reaction mechanism. For instance, reactions proceeding through a planar carbocation intermediate are typically not stereoselective, while those involving cyclic intermediates, like a bromonium ion, often result in anti-addition. lasalle.edulibretexts.org In the context of polyenes, controlling both regioselectivity and stereoselectivity can be challenging due to the multiple reaction sites and potential for complex product mixtures. nih.gov

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) to a polyene can occur at either the conjugated or isolated double bonds. The reaction typically proceeds through a cyclic halonium ion intermediate. lasalle.edu In the case of the conjugated system of this compound, addition can occur in a 1,2- or 1,4-fashion.

1,2-Addition: The halogen adds to the adjacent carbons of one of the double bonds in the conjugated system.

1,4-Addition: The halogen atoms add to the two ends of the conjugated system (C2 and C5).

The ratio of 1,2- to 1,4-addition products is often temperature-dependent. At lower temperatures, the kinetically controlled 1,2-addition product is favored. At higher temperatures, the thermodynamically more stable 1,4-addition product predominates. vanderbilt.edu

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the conjugated system of this compound also yields 1,2- and 1,4-addition products. pearson.com The initial protonation of one of the double bonds in the conjugated system leads to the formation of a resonance-stabilized allylic carbocation. The subsequent attack of the halide ion at either of the positive centers of the carbocation results in the two different addition products. stackexchange.com The isolated double bond at C7 will also undergo hydrohalogenation following Markovnikov's rule. unict.it

Pericyclic Reactions of Trienes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org They are characterized by their high stereospecificity, which can be predicted by the Woodward-Hoffmann rules. rsc.org

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool in organic synthesis for the construction of polycyclic systems. nih.govcdnsciencepub.com This reaction involves a molecule containing both a diene and a dienophile, which react to form a cyclic adduct. For a triene like this compound, an IMDA reaction would require a specific conformation to allow the isolated double bond (dienophile) to interact with the conjugated diene. The feasibility of such a reaction depends on the length and flexibility of the tether connecting the diene and dienophile. rsc.orgresearchgate.net Generally, a three-atom or longer chain is needed to link the diene and dienophile for a successful IMDA reaction. cdnsciencepub.com The stereochemistry of the resulting fused rings is highly dependent on the transition state geometry. nih.govresearchgate.net

Electrocyclic reactions are intramolecular pericyclic reactions that involve the conversion of a conjugated polyene into a cyclic alkene with one fewer π-bond, or the reverse ring-opening reaction. libretexts.orgrsc.org For a conjugated triene system, a 6π-electron electrocyclization can occur to form a cyclohexadiene ring. libretexts.orgrsc.org The stereochemical outcome of this reaction is dictated by the Woodward-Hoffmann rules and depends on whether the reaction is induced by heat (thermal conditions) or light (photochemical conditions). vaia.com

Thermal Conditions: Under heating, a conjugated triene undergoes a disrotatory ring closure, where the terminal p-orbitals rotate in opposite directions. libretexts.orgvaia.com

Photochemical Conditions: Under UV irradiation, the ring closure is conrotatory, with the terminal p-orbitals rotating in the same direction. vaia.com

The specific stereoisomer of the triene will determine the stereochemistry of the resulting cyclohexadiene. libretexts.org For example, (2E,4Z,6E)-octatriene yields a cis-disubstituted cyclohexadiene upon heating, while the (2E,4Z,6Z)-isomer gives the trans-product. libretexts.org

Metal-Catalyzed Transformations

Metal catalysts play a pivotal role in orchestrating the selective transformation of polyenes like this compound. By carefully selecting the metal, ligands, and reaction conditions, chemists can control which double bonds react and the stereochemical outcome of the transformation.

Selective hydrogenation is a crucial process for reducing the number of double bonds in a polyene without complete saturation to the corresponding alkane. nih.govrsc.org The partial reduction of polyenes is challenging because the different alkene functionalities often have similar reactivity. thieme-connect.de However, regioselective transformations can often be achieved by modifying reaction conditions such as hydrogen pressure, temperature, and the nature of the catalyst. thieme-connect.de

Palladium-based catalysts are commonly employed for selective hydrogenation due to their ability to promote the reaction under mild conditions. nih.govrsc.org For instance, alkanethiolate-capped palladium nanoparticles (PdNPs) have demonstrated high selectivity in the hydrogenation of trienes to mono-hydrogenated products (isolated dienes). nih.govrsc.org This high selectivity is attributed to the influence of the alkanethiolate ligands on the electronic and chemical properties of the palladium surface. nih.gov In contrast, traditional heterogeneous catalysts like Pd/C and Pd/Al2O3 tend to produce over-hydrogenated products. nih.gov

The general reactivity trend for hydrogenation is that less substituted double bonds are more readily hydrogenated. thieme-connect.de Therefore, in this compound, the terminal double bond would be expected to be the most reactive towards hydrogenation.

Table 1: Comparison of Catalysts for Selective Hydrogenation of Trienes

| Catalyst | Selectivity | Typical Products from Trienes | Reference |

|---|---|---|---|

| Alkanethiolate-capped Pd Nanoparticles | High | Mono-hydrogenation products (isolated dienes) | nih.govrsc.org |

| Pd/C | Low | Double-hydrogenation and fully saturated products | nih.gov |

| Pd/Al2O3 | Low | Double-hydrogenation and fully saturated products | nih.gov |

| Raney Nickel | Varies with conditions | Used for conjugated triene systems | royalsocietypublishing.org |

Isomerization reactions in polyenes involve the rearrangement of double bonds, leading to different constitutional or geometric isomers. These transformations can be catalyzed by a variety of metal complexes and acids. acs.orgresearchgate.net Controlling the selectivity of these isomerizations is critical for accessing specific isomers with desired properties. acs.org

For instance, cobalt(II) catalysts supported by bulky β-diketiminate ligands have been shown to selectively isomerize terminal alkenes to the less stable Z-internal alkenes. acs.org In the context of this compound, such a catalyst could potentially isomerize the terminal double bond. Gold-catalyzed polyene cyclization reactions have also been shown to be effective in controlling reaction selectivity by activating alkynes and allenes under mild conditions. rsc.org

Enzymes, such as those from the carotenoid cleavage dioxygenase (CCD) superfamily, can also catalyze specific isomerization reactions in polyenes, often coupled with other transformations. escholarship.org Directed evolution of enzymes has been used to optimize catalysts for selective isomerization of terpenes, which share structural motifs with polyenes. researchgate.net

Olefin metathesis is a powerful catalytic reaction that involves the exchange of substituents between different alkenes, leading to a redistribution of the double bonds. mdpi.comtcichemicals.com This transformation is catalyzed by metal alkylidene complexes, most notably those based on ruthenium and molybdenum, such as Grubbs and Schrock catalysts. organic-chemistry.orgnobelprize.org

In the context of this compound, olefin metathesis can be used for several purposes:

Ring-Closing Metathesis (RCM): If the triene is appropriately substituted, RCM can be used to form cyclic structures. figshare.comacs.orgrwth-aachen.denih.gov This is a common strategy in the synthesis of medium-sized carbocycles and lactones. acs.orgrwth-aachen.denih.gov

Cross-Metathesis (CM): This intermolecular reaction allows for the coupling of this compound with another alkene, leading to the formation of new, more complex polyenes. mdpi.comacs.org

Enyne Metathesis: If a triple bond is present in one of the reacting partners, enyne metathesis can be used to generate conjugated diene systems. rutgers.edu

The success of olefin metathesis in polyene synthesis can be limited by issues of chemoselectivity, where the catalyst may engage with one alkene in the presence of another. acs.org However, strategies such as using masked alkenes, like β-acyloxysulfones, have been developed to overcome these challenges. acs.org

Table 2: Common Olefin Metathesis Reactions and Catalysts

| Reaction Type | Description | Common Catalysts | Reference |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic alkene. | Grubbs Catalysts (1st, 2nd, 3rd Gen), Hoveyda-Grubbs Catalysts, Schrock Catalysts | figshare.comacs.orgrwth-aachen.denih.govwpmucdn.comsigmaaldrich.com |

| Cross-Metathesis (CM) | Intermolecular reaction between two different alkenes. | Grubbs Catalysts, Hoveyda-Grubbs Catalysts | mdpi.comacs.orgsigmaaldrich.com |

| Enyne Metathesis | Reaction of an alkene with an alkyne to form a 1,3-diene. | Grubbs Catalysts, Tungsten Carbene Complexes | rutgers.eduthieme-connect.de |

Functionalization of Allylic and Homoallylic Positions

The allylic and homoallylic positions of this compound are also sites of potential reactivity. Functionalization at these positions introduces new chemical handles for further synthetic transformations.

Allylic oxidation is a common transformation that introduces an oxygen-containing functional group at the position adjacent to a double bond. Reagents like selenium dioxide and chromium-based oxidants are often used for this purpose. sinica.edu.tw Palladium-catalyzed oxidation of hindered alkenes to form linear allylic esters has also been reported, demonstrating high functional group tolerance. nih.gov

The synthesis of homoallylic alcohols and their derivatives is another important transformation. organic-chemistry.org These can be prepared through various methods, including the addition of organometallic reagents to aldehydes and ketones. organic-chemistry.org For instance, nickel-catalyzed three-component coupling reactions of aldehydes, 1,3-dienes, and alkenylzirconium reagents can afford "skipped" diene compounds which can be further elaborated into diverse polyenes. organic-chemistry.org

Rearrangement Chemistry of Triene Systems, including Sigmatropic Rearrangements

Triene systems, such as the one present in this compound, can undergo various rearrangement reactions, with sigmatropic rearrangements being particularly significant. libretexts.orgmsu.edulibretexts.org These are pericyclic reactions where a sigma bond migrates across a π-system, resulting in a reorganization of the double bonds. fiveable.mejove.com

The two most common types of sigmatropic rearrangements are the Cope and Claisen rearrangements.

Cope Rearrangement: This is a figshare.comfigshare.com-sigmatropic rearrangement of a 1,5-diene. fiveable.memasterorganicchemistry.comlibretexts.org While this compound itself is not a 1,5-diene, derivatives of it could be synthesized to undergo this transformation. The reaction proceeds through a cyclic, six-electron transition state. masterorganicchemistry.com

Claisen Rearrangement: This is a figshare.comfigshare.com-sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.orgchemtube3d.com Similar to the Cope rearrangement, this reaction would require prior functionalization of this compound to an appropriate precursor.

These rearrangements are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. jove.com The stereochemical outcome of these reactions is highly predictable, making them powerful tools in stereoselective synthesis.

Derivatization and Advanced Applications of Tetradeca 2,4,7 Triene

Strategies for Introducing Bioactive Functional Groups

No published studies were found detailing the introduction of bioactive functional groups onto the Tetradeca-2,4,7-triene backbone. General methods for polyene functionalization exist but have not been specifically applied to this compound. acs.orgsnnu.edu.cnnih.gov

Development as a Synthetic Scaffold for Complex Organic Molecules, including Natural Product Synthesis

There is no available research demonstrating the use of this compound as a synthetic scaffold or an intermediate in the total synthesis of natural products. While polyene cyclizations are a known strategy for building molecular complexity, no examples starting from this specific triene have been documented. rsc.orgnih.govacs.org

Potential as a Ligand in Organometallic Chemistry or Catalysis

No investigations into the role of this compound as a ligand for organometallic complexes or its application in catalysis have been found. Research on polyene ligands has centered on other cyclic and acyclic structures. britannica.comuoc.grgoogle.com

Biosynthetic and Biomimetic Context of Tetradeca 2,4,7 Triene Analogues

Investigation of Natural Occurrences of Linear Tetradecatrienes and Polyenes with Similar Structural Motifs

Linear polyenes, characterized by multiple conjugated double bonds, are widespread in nature. rsc.orguiuc.eduannualreviews.org While the specific compound "tetradeca-2,4,7-triene" is not extensively documented as a standalone natural product in the initial search, numerous structurally related linear tetradecatrienes and other polyenes have been isolated from various sources, including bacteria, fungi, plants, and insects. mdpi.comfrontiersin.orgnih.gov These compounds often serve diverse ecological roles, from functioning as pheromones to acting as chemical defense agents. lookchem.com

For instance, various isomers of tetradecatrienyl acetate (B1210297) function as sex pheromones in insects like the tomato leafminer moth, Tuta absoluta. lookchem.com Another example is clostrienoic acid, a tetradecatrienoic acid derivative, which is part of the glycosyl ester structure of clostrienose, a polyketide isolated from the bacterium Clostridium acetobutylicum. acs.org Additionally, a study on the endophytic fungus Cladosporium cladosporioides identified the production of 2,5,9-tetradecatriene, 3,12-diethyl-. mdpi.com

The structural motif of conjugated trienes and polyenes is a common feature in a vast number of natural products. rsc.org These include antifungal antibiotics like nystatin (B1677061) and amphotericin B, which are biosynthesized by polyketide synthases (PKSs). nih.govrsc.org While these are more complex macrolides, their biosynthesis involves the formation of linear polyene chains. The enediyne antitumor antibiotics also feature a linear polyene intermediate, specifically 1,3,5,7,9,11,13-pentadecaheptaene, which is produced by a unique PKS. pnas.org

| Compound | Source Organism | Structural Class | Reference |

|---|---|---|---|

| (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate | Tuta absoluta (tomato leafminer moth) | Pheromone | lookchem.com |

| Clostrienoic acid (a tetradecatrienoic acid derivative) | Clostridium acetobutylicum | Polyketide | acs.org |

| 2,5,9-Tetradecatriene, 3,12-diethyl- | Cladosporium cladosporioides | Secondary Metabolite | mdpi.com |

| 1-O-feruloyl-tetradeca-4E,6E,12E-triene-8,10-diyne | Adenocaulon himalaicum | Acetylene (B1199291) | researchgate.net |

Proposed Enzymatic Pathways for Polyene and Polyketide Formation

The biosynthesis of polyenes and polyketides is primarily accomplished by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govrsc.org These enzymes can be classified into different types, with Type I and Type II being the most common. Type I PKSs are large, modular proteins, while Type II PKSs are complexes of discrete, monofunctional enzymes. pnas.org Both types utilize acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, to build the polyketide chain through a series of decarboxylative Claisen condensation reactions. nih.gov

The formation of the characteristic double bonds in polyenes is achieved through the action of specific domains or associated enzymes within the PKS machinery. nih.gov Following a condensation step that extends the polyketide chain, the β-keto group can be processed by a ketoreductase (KR) domain to a hydroxyl group, which is then eliminated by a dehydratase (DH) domain to form a double bond. nih.gov The repetition of this condensation, reduction, and dehydration cycle leads to the formation of a polyene chain. nih.gov

Recent research has shed light on specific PKSs involved in polyene biosynthesis. For example, a cryptic iterative PKS from the marine bacterium Rhodococcus erythropolis PR4 has been shown to generate extended polyenes. nih.govrsc.org Similarly, the IgaPKS system, a Type II PKS, is responsible for the formation of a tetraene intermediate in the biosynthesis of ishigamide. nih.gov This system includes a ketoreductase (Iga13) and a dehydratase (Iga16) that work iteratively to produce the polyene structure with strict stereospecificity. nih.gov

Furthermore, the biosynthesis of the enediyne core of some antitumor antibiotics is initiated by a unique PKS that produces a linear polyene intermediate. pnas.org This highlights the diverse enzymatic strategies nature employs to construct polyene frameworks.

| Enzyme/System | Organism | Product/Intermediate | Key Features | Reference |

|---|---|---|---|---|

| Iterative PKS | Rhodococcus erythropolis PR4 | Extended polyenes (up to C22 nonaenes) | Cryptic, iterative action | nih.govrsc.org |

| IgaPKS (Type II) | Streptomyces sp. | Tetraene intermediate for ishigamide | Iterative condensation, ketoreduction, and dehydration | nih.gov |

| PKSE (Enediyne PKS) | Various bacteria | 1,3,5,7,9,11,13-Pentadecaheptaene | ACP-dependent, contains an integrated PPTase domain | pnas.org |

Chemoenzymatic Synthesis Approaches to this compound Analogues

Chemoenzymatic synthesis combines the high selectivity and efficiency of enzymatic reactions with the versatility of chemical synthesis. mdpi.com This approach is particularly valuable for the production of complex molecules like polyenes, which can be challenging to synthesize using purely chemical methods due to their instability. nih.govrsc.org

A common chemoenzymatic strategy involves using enzymes to create a key intermediate or to modify a chemically synthesized precursor. For example, β-glucosidase from almonds has been used for the direct β-glucosidation of (Z)-3-hexen-1-ol to produce its corresponding glucoside. researchgate.net This enzymatic step can be followed by chemical modifications to generate a variety of analogues.

In the context of polyenes, researchers have explored the substrate flexibility of enzymes involved in their biosynthesis. For instance, feeding synthetic analogues of the natural precursor to mutant or engineered strains of bacteria has enabled the production of novel prodigiosin (B1679158) analogues. rsc.org This demonstrates that the biosynthetic machinery can accept and process non-natural substrates, opening the door for the chemoenzymatic synthesis of a wide range of polyene analogues.

Another powerful approach is the use of oxidative enzymes, such as cytochrome P450s, to introduce functional groups into a polyene backbone. nih.gov This allows for the diversification of polyene structures and the synthesis of valuable derivatives. The combination of chemical synthesis to create the core polyene structure and enzymatic catalysis for selective functionalization represents a powerful strategy for accessing novel this compound analogues. mdpi.comnih.gov

Interdisciplinary Research with Natural Product Chemistry and Chemical Biology

The study of this compound and its analogues is a prime example of the synergy between natural product chemistry and chemical biology. Natural product chemistry focuses on the isolation, structure elucidation, and synthesis of compounds from natural sources, while chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. annualreviews.orgengineering.org.cn

The investigation of naturally occurring polyenes provides a rich source of structurally diverse molecules with interesting biological activities. rsc.org Chemical biologists can then use these natural products as probes to investigate cellular processes or as starting points for the development of new therapeutic agents. mdpi.com For example, polyene antibiotics have been extensively studied to understand their mechanism of action at the cell membrane. mdpi.com

Biomimetic synthesis, a field that draws inspiration from natural biosynthetic pathways to design chemical syntheses, is a key area of interdisciplinary research. engineering.org.cnnumberanalytics.com By mimicking the strategies employed by enzymes, chemists can develop more efficient and selective synthetic routes to complex natural products. numberanalytics.com The biomimetic synthesis of polyenes often involves cascade reactions that can rapidly build molecular complexity from simple precursors. researchgate.netd-nb.info

The development of new synthetic methodologies, such as iterative cross-coupling reactions, is also crucial for the construction of polyene natural products and their analogues. thieme-connect.comnih.gov These advances in synthetic chemistry, combined with a deeper understanding of the enzymatic machinery of polyene biosynthesis, will continue to drive innovation in this field.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.